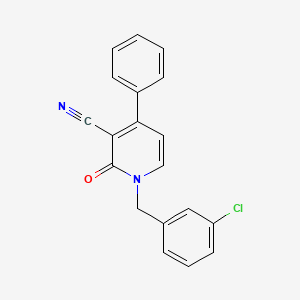
1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile, also known as CBOPC, is a synthetic compound with potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. CBOPC is a relatively new compound, having been first synthesized in 2017 by a team of scientists at the University of Tokyo. It has since been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular disease.
科学的研究の応用
Structural and Optical Characteristics
Pyridine derivatives, including those similar to "1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile", have been prepared and characterized to understand their thermal, structural, optical, and diode characteristics. Studies show that these compounds exhibit monoclinic polycrystalline nature with indirect allowed optical energy gaps, indicating potential applications in optical devices and materials science. The thin films of these compounds deposited onto substrates have been investigated for their potential in fabricating heterojunctions, highlighting their usefulness in electronics and photonics (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
Chemical Synthesis and Reactivity
Research has also explored the synthesis of new series of pyridine and fused pyridine derivatives through various chemical reactions. These studies provide insights into the reactivity of these compounds and their potential applications in developing novel pharmaceuticals, materials, and chemical intermediates. The versatility in reactions and the ability to produce a wide range of derivatives underscore the importance of pyridine compounds in synthetic chemistry (S. A. Al-Issa, 2012).
Material Applications
Another aspect of research focuses on the conducting polymers derived from low oxidation potential monomers based on pyrrole and related structures. These studies highlight the potential of pyridine derivatives in the development of conducting polymers with low oxidation potentials, making them highly stable in their electrically conducting form. Such materials are promising for various applications in electronics and energy storage (G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, & R. P. Musgrave, 1996).
Corrosion Inhibition
Additionally, research into pyrazolopyridine derivatives has explored their potential as corrosion inhibitors for mild steel in acidic environments. This demonstrates the applicability of pyridine derivatives in industrial applications where corrosion resistance is crucial, offering insights into developing more effective and environmentally friendly corrosion inhibitors (A. Dandia, S. Gupta, Priyanka Singh, & M. Quraishi, 2013).
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-16-8-4-5-14(11-16)13-22-10-9-17(18(12-21)19(22)23)15-6-2-1-3-7-15/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDZRITYUUKHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C=C2)CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)
![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)
![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)
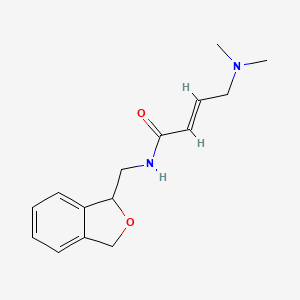
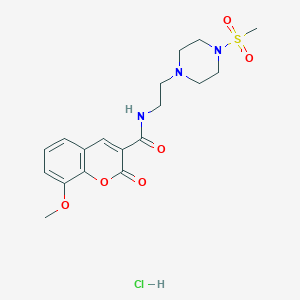
![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986302.png)
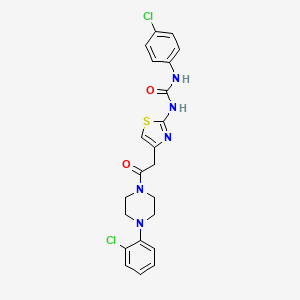


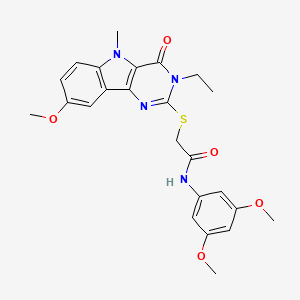
![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)